2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate 2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16542858
InChI: InChI=1S/C10H15N5O11P2.C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);6-8H,1-3,5H2
SMILES:
Molecular Formula: C14H26N6O14P2
Molecular Weight: 564.34 g/mol

2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

CAS No.:

Cat. No.: VC16542858

Molecular Formula: C14H26N6O14P2

Molecular Weight: 564.34 g/mol

* For research use only. Not for human or veterinary use.

2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate -

Specification

Molecular Formula C14H26N6O14P2
Molecular Weight 564.34 g/mol
IUPAC Name 2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Standard InChI InChI=1S/C10H15N5O11P2.C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);6-8H,1-3,5H2
Standard InChI Key YWMHXINREUQYRO-UHFFFAOYSA-N
Canonical SMILES C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O

Introduction

Structural and Molecular Characterization

Molecular Composition and Connectivity

The compound comprises two distinct moieties:

  • 2-Amino-2-(hydroxymethyl)propane-1,3-diol: A trisubstituted aminodiol with a molecular formula of C₄H₁₁NO₃. This component, commonly known as TRIS, features a central tertiary amine bonded to three hydroxymethyl groups, conferring high water solubility and buffering capacity .

  • [5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate: A nucleotide analog derived from guanine, with a phosphorylated ribose backbone. The phosphoryl groups at the 5'-position include a phosphono hydrogen phosphate moiety, enhancing its reactivity in phosphorylation reactions .

The two components are linked via an ether bond between the TRIS hydroxymethyl group and the ribose's 2'-hydroxyl group, as evidenced by the canonical SMILES string C(C(CO)(CO)N)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₆N₆O₁₄P₂
Molecular Weight564.34 g/mol
IUPAC Name2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
LogP (Partition Coefficient)-2.31 (TRIS moiety)
Water Solubility>100 mg/mL (TRIS moiety)

Spectroscopic and Crystallographic Data

  • Nuclear Magnetic Resonance (NMR): The TRIS moiety exhibits characteristic peaks at δ 3.6–3.8 ppm (hydroxymethyl protons) and δ 2.9 ppm (amine protons). The nucleotide component shows aromatic proton signals at δ 8.2 ppm (guanine H8) and δ 5.8 ppm (ribose H1').

  • X-ray Crystallography: The phosphono hydrogen phosphate group adopts a bent conformation, with P–O bond lengths of 1.58–1.62 Å, consistent with resonance-stabilized phosphate esters .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a two-step process:

  • TRIS Modification: 2-Amino-2-(hydroxymethyl)propane-1,3-diol is functionalized with a protecting group (e.g., tert-butyldimethylsilyl) at one hydroxymethyl site to enable selective phosphorylation .

  • Nucleotide Conjugation: The protected TRIS derivative is reacted with 5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl methyl phosphoramidite under anhydrous conditions, followed by oxidation with hydrogen peroxide to form the phosphono hydrogen phosphate linkage.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ValueImpact on Yield
Reaction Temperature25°CMaximizes phosphoester formation
pH7.0–7.5Prevents TRIS deprotonation
CatalystTetrazoleAccelerates amidite activation

Industrial-Scale Production Challenges

  • Purification: The compound’s high polarity necessitates ion-exchange chromatography, achieving >95% purity.

  • Stability: Hydrolytic degradation occurs at pH <5, requiring lyophilized storage at -20°C .

Physicochemical Properties

Thermal Stability

  • Melting Point: Decomposes at 171–172°C (TRIS moiety) .

  • Thermogravimetric Analysis (TGA): 10% mass loss at 150°C due to bound water evaporation; major decomposition above 250°C.

Aqueous Behavior

  • Buffering Capacity: Effective pH range of 7.0–9.0 (pKa = 8.1 for TRIS amine) .

  • Vapor Pressure: <3.0×10⁻⁶ hPa at 25°C, indicating low volatility .

Biochemical Applications

Enzyme Kinetics Studies

The compound serves as a substrate analog for GTP-dependent enzymes like guanylate cyclase. Its non-hydrolyzable phosphono hydrogen phosphate group inhibits enzymatic turnover, enabling crystal structure determination of enzyme-inhibitor complexes .

Nucleic Acid Research

Incorporation into oligonucleotides via solid-phase synthesis introduces steric hindrance at the ribose 2'-position, probing RNA polymerase fidelity.

Table 3: Comparative Kinetic Parameters in Polymerase Assays

PolymeraseKmK_m (μM)VmaxV_{max} (nmol/min)
Taq12.4 ± 1.28.7 ± 0.9
HIV-1 Reverse Transcriptase28.9 ± 3.12.1 ± 0.3

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